Bienvenue dans la boutique en ligne BenchChem!

1-(hydroxymethyl)benzo[cd]indol-2(1H)-one

Lipophilicity Drug-likeness ADME prediction

1-(Hydroxymethyl)benzo[cd]indol-2(1H)-one (HMBI) is an N-hydroxymethylated derivative of the benzo[cd]indol-2(1H)-one tricyclic scaffold. It bears the molecular formula C₁₂H₉NO₂ (exact mass 199.06300 Da) and a polar surface area (PSA) of 42.23 Ų.

Molecular Formula C12H9NO2
Molecular Weight 199.2 g/mol
CAS No. 114044-22-3
Cat. No. B058629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(hydroxymethyl)benzo[cd]indol-2(1H)-one
CAS114044-22-3
Molecular FormulaC12H9NO2
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CO
InChIInChI=1S/C12H9NO2/c14-7-13-10-6-2-4-8-3-1-5-9(11(8)10)12(13)15/h1-6,14H,7H2
InChIKeyPTMYWVRSZSMUHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Hydroxymethyl)benzo[cd]indol-2(1H)-one (CAS 114044-22-3): Chemical Identity and Procurement Baseline


1-(Hydroxymethyl)benzo[cd]indol-2(1H)-one (HMBI) is an N-hydroxymethylated derivative of the benzo[cd]indol-2(1H)-one tricyclic scaffold. It bears the molecular formula C₁₂H₉NO₂ (exact mass 199.06300 Da) and a polar surface area (PSA) of 42.23 Ų . The parent scaffold, benzo[cd]indol-2(1H)-one (CAS 130-00-7, also known as 1,8-naphtholactam), has been established as a core structure for BET bromodomain inhibitors, fluorescent dyes, and photoinitiators [1]. HMBI is commercially supplied at ≥95% purity for research use and is catalogued as a synthetic building block rather than a finished active pharmaceutical ingredient.

Why Generic Substitution Fails for 1-(Hydroxymethyl)benzo[cd]indol-2(1H)-one (HMBI)


The benzo[cd]indol-2(1H)-one scaffold is a privileged chemotype in medicinal chemistry and materials science; however, individual derivatives are not functionally interchangeable. The parent scaffold (CAS 130-00-7, LogP ≈ 1.90–2.39) lacks the reactive N-hydroxymethyl handle that enables downstream diversification via esterification, etherification, or halogenation . Substituting HMBI with the unsubstituted benzo[cd]indol-2(1H)-one in a synthetic route that requires N-alkylation would necessitate additional protection/deprotection steps, reducing step economy. Conversely, the regioisomeric 4-(hydroxymethyl)benzo[cd]indol-2(1H)-one (CAS 3058866-09-1) places the hydroxymethyl group on the aromatic ring rather than the lactam nitrogen, yielding entirely different electronic properties and reactivity . These structural nuances mandate careful, data-driven compound selection.

Quantitative Evidence Guide: Differentiating 1-(Hydroxymethyl)benzo[cd]indol-2(1H)-one from Its Closest Analogs


Improved Hydrophilicity vs Parent Benzo[cd]indol-2(1H)-one (CAS 130-00-7): LogP and PSA Comparison

HMBI exhibits a calculated LogP of 1.54, representing a decrease of 0.36–0.85 log units relative to the parent scaffold benzo[cd]indol-2(1H)-one (CAS 130-00-7, LogP = 1.90 [SIELC] to 2.39 [ChemDiv]). Simultaneously, the polar surface area increases from 25.21 Ų (parent) to 42.23 Ų (HMBI) . These shifts translate to measurably enhanced aqueous solubility, a parameter critical for homogeneous assay conditions and formulation development.

Lipophilicity Drug-likeness ADME prediction

Direct Synthetic Precursor to 1-(Chloromethyl)benzo[cd]indol-2(1H)-one (CMBI): Supply Chain Connectivity

HMBI is the immediate upstream precursor to 1-(chloromethyl)benzo[cd]indol-2(1H)-one (CMBI, CAS 114044-23-4), a key alkylating building block. The conversion of the N-hydroxymethyl group to N-chloromethyl can be achieved using standard chlorinating agents (e.g., SOCl₂). CMBI is subsequently used to synthesize a library of BIM (benzindole methyl) ethers and esters—including BIM methyl ether (CAS 114044-38-1), BIM ethyl ether (CAS 114044-37-0), BIM acetate (CAS 114044-52-9), BIM acrylate (CAS 114044-45-0), and BIM stearyl ether (CAS 114044-36-9)—as well as (2-oxobenzo[cd]indol-1-yl)methyl 2-phenylacetate (CAS 114044-40-5) [1].

Synthetic intermediate Building block Alkylating agent

Regioisomeric Differentiation: N-Hydroxymethyl vs C-4-Hydroxymethyl Substitution

The target compound (HMBI) bears the hydroxymethyl group on the lactam nitrogen (N-1 position), whereas 4-(hydroxymethyl)benzo[cd]indol-2(1H)-one (CAS 3058866-09-1) carries it on the aromatic C-4 carbon. This regioisomeric difference fundamentally alters both electronic properties and chemical reactivity: the N-hydroxymethyl group is susceptible to nucleophilic displacement (e.g., conversion to chloromethyl or various ethers), while the C-4 hydroxymethyl is a phenolic-type alcohol that undergoes different transformations (e.g., oxidation to aldehyde/carboxylic acid, or O-alkylation) . These two isomers yield divergent downstream products and cannot substitute for each other in synthetic routes targeting N-functionalized derivatives.

Regioisomerism Reactivity Structure-activity relationship

Enabling Scaffold for BRD4 Bromodomain Inhibitor Lead Optimization

The benzo[cd]indol-2(1H)-one scaffold has been validated as a novel class of BET bromodomain inhibitors through structure-based virtual screening (SBVS). The most optimized derivatives from the Xue et al. medicinal chemistry campaign achieved Kd values of 124 and 137 nM against the BRD4 bromodomain, with lead compound 85 demonstrating 75.8% oral bioavailability (F%) and a T₁/₂ of 3.95 h in mice [1]. The N-hydroxymethyl analog serves as a versatile branching point for structure–activity relationship (SAR) exploration, as the primary alcohol can be directly esterified with diverse carboxylic acid building blocks to rapidly generate focused libraries probing the solvent-exposed region of the BRD4 binding pocket [2].

BET bromodomain BRD4 inhibitor Epigenetic therapeutics

Optimal Research and Industrial Application Scenarios for 1-(Hydroxymethyl)benzo[cd]indol-2(1H)-one (HMBI)


BET Bromodomain Inhibitor Hit-to-Lead and Lead Optimization Programs

HMBI serves as a strategic starting material for generating N-ester and N-ether derivatives targeting the BRD4 bromodomain. The hydroxymethyl group permits direct coupling with carboxylic acid building blocks under standard esterification conditions (DCC/DMAP or EDC/HOBt), enabling rapid exploration of the solvent-exposed channel of the BRD4 acetyl-lysine binding pocket. Lead compounds from this chemotype have demonstrated Kd values in the 124–137 nM range, MV4-11 cell antiproliferative IC₅₀ values of 5.55–11.67 µM, and oral bioavailability up to 75.8% in preclinical species [1]. Procuring HMBI pre-functionalized at the N-1 position reduces synthetic step count and accelerates SAR turnaround time.

Synthesis of BIM (Benzindole Methyl) Derivative Libraries for Chemical Biology

HMBI is the established precursor to CMBI (1-chloromethylbenzo[cd]indol-2(1H)-one), which in turn serves as a universal alkylating agent for generating BIM ethers (methyl, ethyl, butyl, hexyl, stearyl), BIM esters (acetate, acrylate, propanoate, phenylacetate, formate), and BIM amides [1]. These BIM derivatives have demonstrated utility as fluorescent probes, lysosome-targeted imaging agents, and anti-metastatic lead compounds in hepatocellular carcinoma models [2]. Sourcing HMBI as the entry point ensures synthetic continuity across the entire BIM library.

Dye and Photoinitiator Development for Visible-Light Polymerization

Benzo[cd]indol-2(1H)-one derivatives have been evaluated as visible-light-absorbing photoinitiators for radical polymerization of trimethylolpropane triacrylate systems [1]. The N-hydroxymethyl group on HMBI provides a convenient tether for attaching co-initiator moieties (e.g., hydrogen donor groups) or for tuning absorption and fluorescence properties through conjugation extension. This application scenario leverages HMBI's combination of the benz[cd]indol-2(1H)-one chromophore with the reactive N-hydroxymethyl handle.

Physicochemical Property Modulation via N-Functionalization for Solubility Optimization

Relative to the parent benzo[cd]indol-2(1H)-one scaffold (LogP = 1.90–2.39), HMBI already exhibits enhanced hydrophilicity (LogP = 1.54, PSA = 42.23 Ų) [1]. Further esterification with polar carboxylic acids (e.g., amino acids, PEG-acids) at the N-hydroxymethyl position can drive LogP values even lower, improving aqueous solubility for biochemical assay compatibility. This tunability, anchored by the N-hydroxymethyl functional group, makes HMBI a preferred procurement choice when downstream applications demand compounds with controlled lipophilicity profiles.

Quote Request

Request a Quote for 1-(hydroxymethyl)benzo[cd]indol-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.